1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride
Description
1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride is a fluorinated arylalkylamine derivative with the molecular formula C₉H₁₃ClFNO and a molecular weight of 217.66 g/mol . The compound features a 4-fluorophenyl group attached to a propane backbone, substituted with a phenoxy ether at the third carbon and an amine group at the first carbon, which is protonated as a hydrochloride salt. This structural motif is common in bioactive molecules targeting the central nervous system (CNS), particularly those interacting with neurotransmitter transporters or receptors (e.g., sigma receptors) . The hydrochloride salt enhances solubility, facilitating pharmacological studies .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.ClH/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14;/h1-9,15H,10-11,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQYUVYETGFSOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with phenoxypropan-1-amine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process and reduce production costs .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 1-(4-fluorophenyl)-3-phenoxypropan-1-amine hydrochloride with analogous compounds:
Key Observations :
Substituent Position and Lipophilicity: The phenoxy group in the target compound introduces steric bulk and polarity compared to the methyl substituent in 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl. This reduces lipophilicity (clogP ~2.1 vs. ~2.8) but may enhance binding to polar receptor pockets . Cyclopropane rings (e.g., in 1-(4-fluorophenyl)cyclopropanamine HCl) increase rigidity and metabolic stability by restricting conformational flexibility .
Pharmacological Targets: Fluorinated arylalkylamines are frequently associated with sigma receptor interactions. For instance, compounds like 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate HCl modulate NMDA-stimulated dopamine release via sigma receptors . The target compound’s amine and fluorophenyl groups align with sigma ligand pharmacophores. Citalopram-related compounds (e.g., Citalopram Hydrochloride Imp. G) highlight the role of fluorophenyl groups in serotonin reuptake inhibition, though their benzofuran scaffolds differ significantly .
Salt Forms and Solubility :
- Hydrochloride salts (e.g., target compound vs. 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine) improve aqueous solubility, critical for in vivo bioavailability .
Research Findings and SAR Trends
- Amine Chain Length : Short propane backbones (as in the target compound) favor rapid CNS penetration, while longer chains (e.g., citalopram derivatives) may prolong systemic circulation .
- Halogen Effects : Fluorine at the para position (4-fluorophenyl) enhances electronic effects and metabolic resistance compared to meta or ortho isomers .
- Phenoxy vs.
Q & A
How can researchers optimize the synthesis of 1-(4-Fluorophenyl)-3-phenoxypropan-1-amine hydrochloride to improve yield and purity?
Basic Research Question
Methodological Answer:
Synthetic optimization involves iterative adjustments to reaction parameters. Key factors include:
- Reagent selection: Use lithium aluminum hydride (LiAlH4) for selective reduction of intermediate ketones (common in similar amines; see ).
- Solvent system: Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency ().
- Temperature control: Maintain 0–5°C during amine hydrochloride salt precipitation to minimize side reactions ().
- Purification: Column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) followed by recrystallization in ethanol improves purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
